2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline
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Overview
Description
2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline is an organic compound with the molecular formula C22H25N3 It is characterized by the presence of two amino groups and two xylyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline typically involves the reaction of 4-aminobenzylamine with 4-amino-3,5-xylylbenzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated control systems can further enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted anilines.
Scientific Research Applications
2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Amino-3,5-diethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline
- 2-[(4-Amino-3,5-dimethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline
Uniqueness
2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline is unique due to the presence of both amino and xylyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of biochemical processes .
Properties
CAS No. |
93778-07-5 |
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Molecular Formula |
C22H25N3 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
4-[[4-amino-3-[(4-aminophenyl)methyl]phenyl]methyl]-2,6-dimethylaniline |
InChI |
InChI=1S/C22H25N3/c1-14-9-18(10-15(2)22(14)25)11-17-5-8-21(24)19(13-17)12-16-3-6-20(23)7-4-16/h3-10,13H,11-12,23-25H2,1-2H3 |
InChI Key |
CAEAIQNQFHQHEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)CC2=CC(=C(C=C2)N)CC3=CC=C(C=C3)N |
Origin of Product |
United States |
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